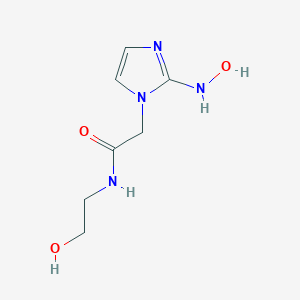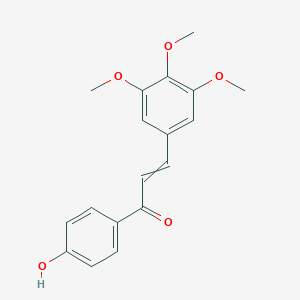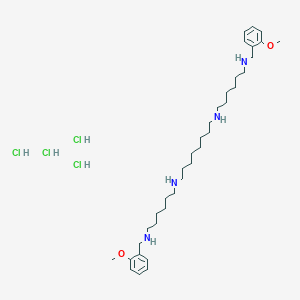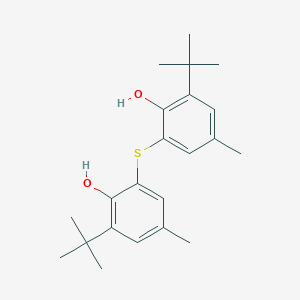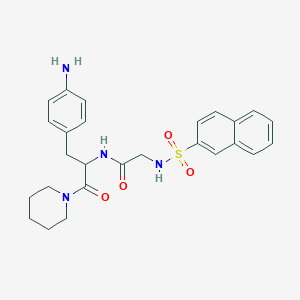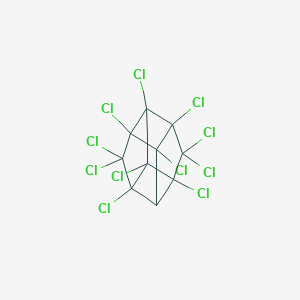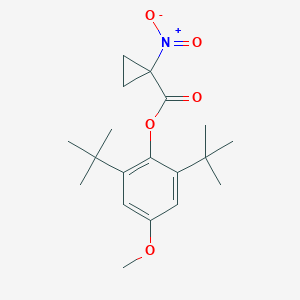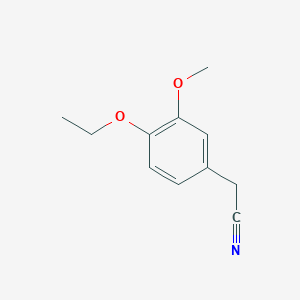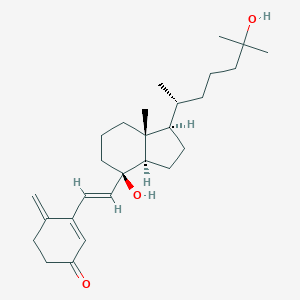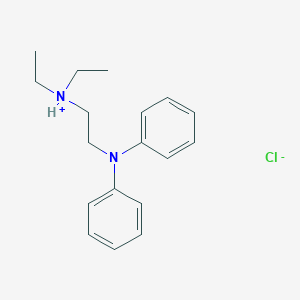
7-Aptadd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Aptadd is a chemical compound that has been studied for its potential use in scientific research. It is a synthetic molecule that has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
Mechanism Of Action
The mechanism of action of 7-Aptadd is not fully understood, but it is believed to act on certain enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties. It has also been shown to bind to certain receptors in the brain, which may explain its effects on neurotransmitter systems.
Biochemical And Physiological Effects
7-Aptadd has a range of biochemical and physiological effects, depending on the specific biological process being investigated. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter systems in the brain. It has also been shown to have antioxidant properties, which may contribute to its overall health benefits.
Advantages And Limitations For Lab Experiments
One advantage of using 7-Aptadd in lab experiments is its versatility. It has been shown to have potential applications in a range of biological processes, making it a useful tool for investigating various aspects of human health and disease. However, one limitation of using 7-Aptadd is its complexity. The synthesis method is challenging, and the compound itself is difficult to work with. This may limit its availability and use in certain research settings.
Future Directions
There are several future directions for research on 7-Aptadd. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the specific mechanisms by which it inhibits cancer cell growth, as well as its potential use in combination with other cancer treatments. Another area of interest is its effects on neurotransmitter systems in the brain. Further studies are needed to determine the specific receptors and pathways involved, as well as its potential use in the treatment of neurological disorders. Additionally, further research is needed to optimize the synthesis method and improve the availability of 7-Aptadd for scientific research.
Synthesis Methods
The synthesis of 7-Aptadd involves several steps, including the reaction of 2,5-dimethoxyphenylacetonitrile with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This reaction results in the formation of 2,5-dimethoxyphenylacetonitrile-2,3-dichloro-5,6-dicyano-1,4-benzoquinone adduct, which is then reacted with hydrazine hydrate to form 7-Aptadd. The synthesis of 7-Aptadd is a complex process that requires a high level of expertise and specialized equipment.
Scientific Research Applications
7-Aptadd has been used in scientific research to investigate a range of biological processes. It has been shown to have potential applications in the fields of cancer research, neuroscience, and immunology. In cancer research, 7-Aptadd has been studied for its ability to inhibit the growth of cancer cells. In neuroscience, it has been used to investigate the role of certain neurotransmitters in the brain. In immunology, it has been studied for its potential use in the treatment of autoimmune diseases.
properties
CAS RN |
110325-37-6 |
|---|---|
Product Name |
7-Aptadd |
Molecular Formula |
C25H29NO2S |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
(7R,8R,9S,10R,13S,14S)-7-(4-aminophenyl)sulfanyl-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C25H29NO2S/c1-24-11-9-17(27)13-15(24)14-21(29-18-5-3-16(26)4-6-18)23-19-7-8-22(28)25(19,2)12-10-20(23)24/h3-6,9,11,13,19-21,23H,7-8,10,12,14,26H2,1-2H3/t19-,20-,21+,23-,24-,25-/m0/s1 |
InChI Key |
LJFZXLQZUJKMRI-RGJWXQDMSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@@H](CC4=CC(=O)C=C[C@]34C)SC5=CC=C(C=C5)N |
SMILES |
CC12CCC3C(C1CCC2=O)C(CC4=CC(=O)C=CC34C)SC5=CC=C(C=C5)N |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(CC4=CC(=O)C=CC34C)SC5=CC=C(C=C5)N |
synonyms |
7 alpha-(4'-amino)phenylthio-1,4-androstadiene-3,17-dione 7-((4'-aminophenyl)thio)-1,4-androstadiene-3,17-dione 7-APTADD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



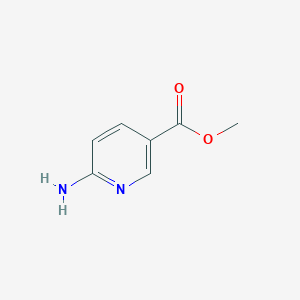
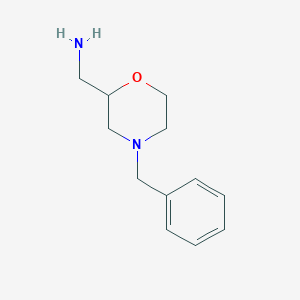
![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)
